An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline
An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents, and the strategic incorporation of fluorine and trifluoromethyl groups can profoundly enhance a molecule's pharmacological profile. The trifluoromethyl group often improves metabolic stability and lipophilicity, while the fluorine atom can modulate electronic properties and binding interactions, making this compound an attractive candidate for the development of novel therapeutic agents, particularly in oncology and infectious diseases.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, offering field-proven insights and detailed experimental protocols to empower researchers in their drug development endeavors.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key properties of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
| Property | Value | Source |
| CAS Number | 31009-31-1 | [2][3] |
| Molecular Formula | C₁₀H₅F₄NO | [2][3] |
| Molecular Weight | 231.15 g/mol | [3] |
| Appearance | White to off-white powder or crystals | [4] |
| Melting Point | 110-115 °C | [5] |
| pKa (Predicted) | 6.40 ± 0.40 | Chemicalize |
| Storage | Inert atmosphere, room temperature | [4] |
Structural and Spectroscopic Characterization
The structural elucidation of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is crucial for confirming its identity and purity. This is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups. Based on analogs such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the aromatic protons are expected to appear in the range of 7.0-8.5 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum will provide information on all carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a characteristic large coupling constant (¹JCF). The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. For a similar compound, 8-fluoro-2,3-dimethylquinolin-4-yl benzoate, carbon signals appear over a wide range, with the carbon bearing the fluorine atom showing a significant C-F coupling constant.[7]
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¹⁹F NMR: Fluorine NMR is essential for characterizing fluorinated compounds. Two distinct signals are expected: one for the fluorine atom on the quinoline ring and another for the trifluoromethyl group. The chemical shifts will be indicative of their electronic environments. The trifluoromethyl group typically appears around -60 to -70 ppm relative to CFCl₃.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, the high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to its exact mass, confirming its elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (around 1500-1650 cm⁻¹), and strong C-F stretching vibrations (around 1000-1350 cm⁻¹).
Tautomerism
It is important to note that 4-hydroxyquinolines can exist in tautomeric equilibrium with their corresponding 4-quinolone form. This equilibrium can be influenced by the solvent and the electronic nature of the substituents. For 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, both the enol (4-hydroxy) and keto (4-oxo) forms may be present.
Caption: Tautomeric equilibrium of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
Key Physicochemical Parameters for Drug Development
Acidity (pKa)
The acidity constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. The predicted pKa of 6.40 for 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline suggests that the hydroxyl group is weakly acidic. This implies that the compound will be predominantly in its neutral form at physiological pH (7.4), which can favor membrane permeability.
Solubility
Melting Point and Thermal Stability
The melting point of 110-115 °C indicates that the compound is a solid at room temperature.[5] Differential Scanning Calorimetry (DSC) is the standard technique to precisely determine the melting point and assess the thermal stability and purity of the compound. A sharp melting endotherm in a DSC thermogram is indicative of a highly crystalline and pure material.
Biological Context and Potential Mechanism of Action
Fluorinated quinolines have demonstrated a broad range of biological activities, including anticancer and antimicrobial effects.[1][9] Several quinoline derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.[9]
Given the structural features of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, a plausible mechanism of action to investigate would be its interaction with the tubulin-microtubule system. Inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Postulated mechanism of action via tubulin polymerization inhibition.
Experimental Protocols
The following are detailed, step-by-step methodologies for the characterization of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
This protocol is a self-validating system for determining the thermodynamic solubility of the compound.
Objective: To determine the equilibrium solubility of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline in a buffered aqueous solution.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Seal the vial and place it in a shaking incubator at 25°C for 24 hours to ensure equilibrium is reached.
-
-
Sample Collection and Processing:
-
After 24 hours, visually confirm the presence of undissolved solid.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in the same buffer at known concentrations.
-
Analyze the collected supernatant and the standard solutions by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the supernatant, which represents its solubility.
-
Caption: Workflow for the shake-flask solubility assay.
Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and assess the purity of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the instrument to heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
Data Acquisition and Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic transition.
-
The heat of fusion is calculated by integrating the area under the melting peak.
-
The sharpness of the peak provides an indication of the sample's purity.
-
Caption: Workflow for Differential Scanning Calorimetry analysis.
Safety and Handling
8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a warning for causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Standard laboratory safety procedures should be followed, including working in a well-ventilated area.
Conclusion
8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a promising scaffold for the development of new therapeutic agents. Its physicochemical properties, including its predicted pKa and likely low aqueous solubility, provide a foundation for designing formulation and delivery strategies. The experimental protocols outlined in this guide offer a robust framework for its comprehensive characterization. Further investigation into its specific biological targets and mechanism of action is warranted to fully realize its therapeutic potential.
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(Image depicting the equilibrium between the 4-hydroxyquinoline and 4-quinolone forms)